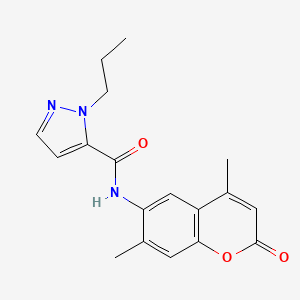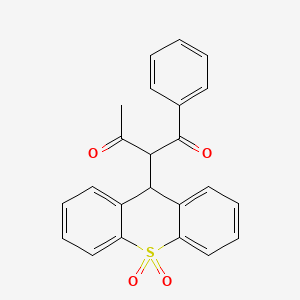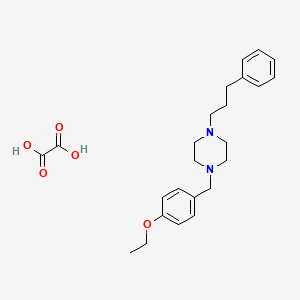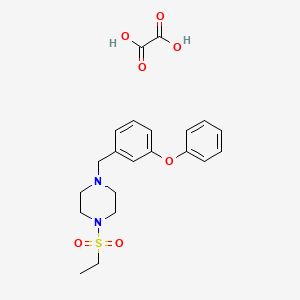![molecular formula C22H28N2O5S B3939393 [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)
[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate
Vue d'ensemble
Description
[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate, also known as IBPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the phenothiazine family and has been found to possess a range of interesting properties that make it useful in various fields of study.
Mécanisme D'action
The mechanism of action of [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate as a fluorescent probe for ROS involves the oxidation of the phenothiazine ring by ROS, which leads to the formation of a highly fluorescent compound. This fluorescence can be detected using standard fluorescence microscopy techniques, allowing researchers to visualize the distribution of ROS within cells and tissues.
Biochemical and Physiological Effects:
[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate has been found to have a range of interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful for the treatment of diseases associated with oxidative stress. It has also been found to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate is its high sensitivity to ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, one limitation of [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate. One area of interest is the development of new fluorescent probes based on the phenothiazine scaffold, which could have improved sensitivity and selectivity for ROS. Another area of interest is the use of [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Overall, [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate is a promising compound with many potential applications in scientific research.
Applications De Recherche Scientifique
[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play an important role in various physiological processes, but can also cause cellular damage if their levels become too high. [2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate has been found to be highly sensitive to ROS and can be used to detect their presence in living cells and tissues.
Propriétés
IUPAC Name |
N,N-dimethyl-2-[3-(2-methylpropoxy)phenothiazin-10-yl]ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.C2H2O4/c1-15(2)14-23-16-9-10-18-20(13-16)24-19-8-6-5-7-17(19)22(18)12-11-21(3)4;3-1(4)2(5)6/h5-10,13,15H,11-12,14H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBKDPONLFAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6501029 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)

![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)

![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)



